{4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone
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Overview
Description
4-[5-(4-ETHYLPIPERAZIN-1-YL)-4-FLUORO-2-NITROPHENYL]-1-(2-FLUOROBENZOYL)-2-METHYLPIPERAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethyl, fluorine, and nitro groups, as well as a fluorobenzoyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-ETHYLPIPERAZIN-1-YL)-4-FLUORO-2-NITROPHENYL]-1-(2-FLUOROBENZOYL)-2-METHYLPIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Nitrobenzene Intermediate: The synthesis begins with the nitration of a fluorobenzene derivative to introduce the nitro group.
Substitution Reaction: The nitrobenzene intermediate undergoes a substitution reaction with 4-ethylpiperazine to form the piperazine-substituted nitrobenzene.
The reaction conditions for these steps typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4-[5-(4-ETHYLPIPERAZIN-1-YL)-4-FLUORO-2-NITROPHENYL]-1-(2-FLUOROBENZOYL)-2-METHYLPIPERAZINE can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often involves the use of automated reactors and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-ETHYLPIPERAZIN-1-YL)-4-FLUORO-2-NITROPHENYL]-1-(2-FLUOROBENZOYL)-2-METHYLPIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, to form N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
4-[5-(4-ETHYLPIPERAZIN-1-YL)-4-FLUORO-2-NITROPHENYL]-1-(2-FLUOROBENZOYL)-2-METHYLPIPERAZINE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on biological systems, including their interactions with enzymes and receptors.
Chemical Biology: The compound serves as a probe to investigate cellular pathways and molecular mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[5-(4-ETHYLPIPERAZIN-1-YL)-4-FLUORO-2-NITROPHENYL]-1-(2-FLUOROBENZOYL)-2-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring and fluorobenzoyl moiety play crucial roles in binding to these targets, modulating their activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that further influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-[5-(4-METHYLPIPERAZIN-1-YL)-4-FLUORO-2-NITROPHENYL]-1-(2-FLUOROBENZOYL)-2-METHYLPIPERAZINE
- **4-[5-(4-ISOPROPYLPIPERAZIN-1-YL)-4-FLUORO-2-NITROPHENYL]-1-(2-FLUOROBENZOYL)-2-METHYLPIPERAZINE
- **4-[5-(4-BENZYLPIPEZIN-1-YL)-4-FLUORO-2-NITROPHENYL]-1-(2-FLUOROBENZOYL)-2-METHYLPIPERAZINE
Uniqueness
The unique combination of functional groups in 4-[5-(4-ETHYLPIPERAZIN-1-YL)-4-FLUORO-2-NITROPHENYL]-1-(2-FLUOROBENZOYL)-2-METHYLPIPERAZINE imparts distinct chemical and biological properties that differentiate it from similar compounds. The presence of both fluorine and nitro groups enhances its reactivity and potential for diverse applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C24H29F2N5O3 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
[4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C24H29F2N5O3/c1-3-27-8-10-28(11-9-27)21-15-22(23(31(33)34)14-20(21)26)29-12-13-30(17(2)16-29)24(32)18-6-4-5-7-19(18)25/h4-7,14-15,17H,3,8-13,16H2,1-2H3 |
InChI Key |
SCERFEKBRNJHCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(C(C3)C)C(=O)C4=CC=CC=C4F)[N+](=O)[O-])F |
Origin of Product |
United States |
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